![molecular formula C10H19NO2 B13305840 2-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol](/img/structure/B13305840.png)
2-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol is a chemical compound with the molecular formula C10H19NO2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and cyclohexanol, a six-membered ring alcohol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol typically involves the reaction of azetidine derivatives with cyclohexanol derivatives under specific conditions. One common method involves the nucleophilic substitution of an azetidine derivative with a cyclohexanol derivative in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent development. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The azetidine ring can be reduced to form a more saturated amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield cyclohexanone derivatives, while reduction of the azetidine ring can produce cyclohexylamine derivatives .
Aplicaciones Científicas De Investigación
2-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, particularly those with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced mechanical strength or thermal stability.
Chemical Biology: It is used in the study of biological systems and processes, particularly those involving nitrogen-containing heterocycles.
Mecanismo De Acción
The mechanism of action of 2-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol is not well-documented, but it is likely to involve interactions with biological targets such as enzymes or receptors. The azetidine ring can act as a bioisostere for other nitrogen-containing functional groups, potentially modulating the activity of target proteins. The cyclohexanol moiety may also contribute to the compound’s overall biological activity by influencing its solubility and membrane permeability .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other azetidine derivatives and cyclohexanol derivatives, such as:
Azetidine-2-carboxylic acid: A naturally occurring amino acid found in sugar beets.
Cyclohexanol: A simple six-membered ring alcohol used in various industrial applications.
Uniqueness
2-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol is unique due to its combination of an azetidine ring and a cyclohexanol moiety. This dual functionality provides a versatile platform for the development of new compounds with diverse applications in medicinal chemistry, materials science, and chemical biology .
Propiedades
Fórmula molecular |
C10H19NO2 |
|---|---|
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
2-(azetidin-3-yloxymethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C10H19NO2/c12-10-4-2-1-3-8(10)7-13-9-5-11-6-9/h8-12H,1-7H2 |
Clave InChI |
CBKDWDGZWNXSBK-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(C1)COC2CNC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


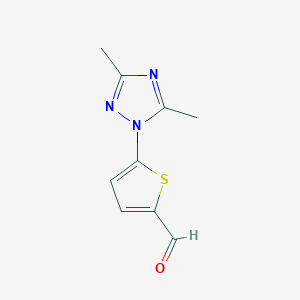

amine](/img/structure/B13305766.png)




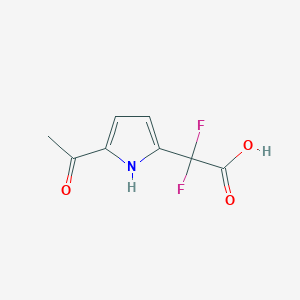
![2-(2-Methylpropyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13305812.png)
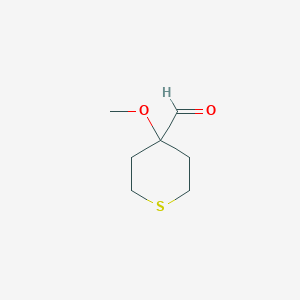

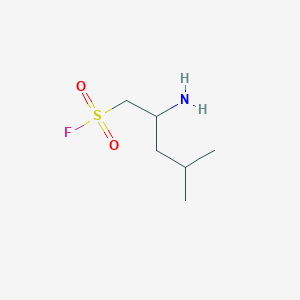
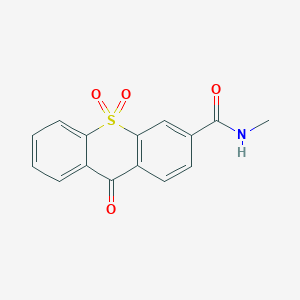
![4-{[1-(4-Chlorophenyl)ethyl]amino}butan-2-ol](/img/structure/B13305851.png)
